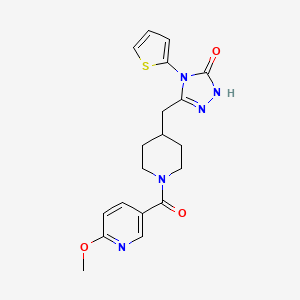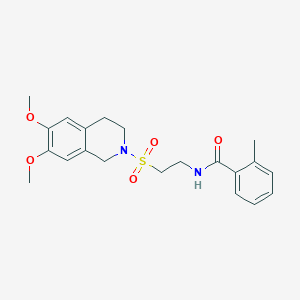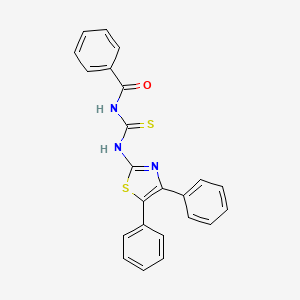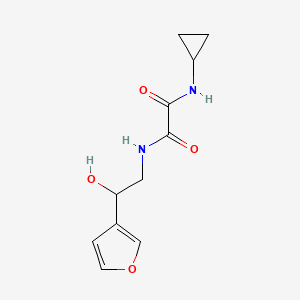![molecular formula C23H17ClN4O4S B2844631 N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide CAS No. 1251549-91-3](/img/no-structure.png)
N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide is a useful research compound. Its molecular formula is C23H17ClN4O4S and its molecular weight is 480.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The research applications of this compound involve its synthesis and exploration of its chemical properties. For instance, studies have delved into the reactions of anthranilamide with isocyanates, leading to the synthesis of various heterocyclic compounds, including quinazolinones and triazoloquinazolines. These compounds have shown promise due to their unique structural features and potential biological activities. The synthesis processes often involve cyclization reactions, showcasing the compound's versatility in forming complex heterocyclic systems (Chern et al., 1988).
Anticancer and Antioxidant Activities
Another significant area of research application for this compound lies in its potential for anticancer and antioxidant activities. Novel derivatives of this compound, incorporating moieties like semicarbazide and thiosemicarbazide, have been synthesized and evaluated for their biological activities. These studies reveal that certain derivatives exhibit potent antioxidant activity, surpassing well-known antioxidants like ascorbic acid, and demonstrate cytotoxicity against cancer cell lines such as glioblastoma and triple-negative breast cancer cells, indicating their promise as anticancer agents (Tumosienė et al., 2020).
Antihistaminic and Antibacterial Properties
Further research has explored the antihistaminic properties of triazoloquinazolinone derivatives, with studies showing significant protection against histamine-induced bronchospasm in animal models. These findings suggest the potential of these compounds as new classes of H(1)-antihistaminic agents, offering alternatives to existing medications with potentially reduced side effects (Alagarsamy et al., 2008). Additionally, some derivatives have been synthesized and screened for their antibacterial activity, presenting novel scaffolds for the development of antimicrobial agents against a range of bacterial strains (Mood et al., 2022).
Photophysical Properties
The photophysical properties of derivatives containing the triazoloquinazoline scaffold have also been investigated. These studies aim to understand the fluorescent characteristics of these compounds, which could lead to applications in materials science, such as the development of fluorescent probes or materials with specific optical properties (Kopotilova et al., 2023).
properties
CAS RN |
1251549-91-3 |
|---|---|
Molecular Formula |
C23H17ClN4O4S |
Molecular Weight |
480.92 |
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O4S/c1-2-31-18-6-4-3-5-16(18)21-25-19(32-26-21)13-27-17-11-12-33-20(17)22(29)28(23(27)30)15-9-7-14(24)8-10-15/h3-12H,2,13H2,1H3 |
InChI Key |
GMVJPGRGONYMEG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2844550.png)
![4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2844553.png)

![2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide](/img/structure/B2844555.png)
![4-[(3-Methoxybenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844556.png)



![N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine](/img/structure/B2844561.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2844565.png)
![N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide](/img/structure/B2844566.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2844569.png)